molecular formula C12H14O4 B3043416 3-(Tetrahydropyran-4-yloxy)benzoic acid CAS No. 862088-66-2

3-(Tetrahydropyran-4-yloxy)benzoic acid

Cat. No. B3043416
CAS RN: 862088-66-2
M. Wt: 222.24 g/mol
InChI Key: KFTLNTTVWSBYEG-UHFFFAOYSA-N
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Description

3-(Tetrahydropyran-4-yloxy)benzoic acid is a chemical compound with the molecular formula C12H14O4 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Tetrahydropyran-4-yloxy)benzoic acid is represented by the linear formula C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Tetrahydropyran-4-yloxy)benzoic acid is 222.24 . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

Scientific Research Applications

Synthesis and Chemical Transformations

3-(Tetrahydropyran-4-yloxy)benzoic acid and its derivatives are utilized in various synthesis processes, demonstrating the compound's versatility in chemical transformations. For instance, the synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane carboxylic acid from trans-4-(5′-propyl-tetrahydropyran-2′-yl)-benzoic acid involves catalytic hydrogenation, showcasing the compound's role in producing structurally complex molecules with potential biological activities (Zhang Ming-yu, 2012).

Pharmacological Studies

While avoiding specifics on drug use and dosage, it's noteworthy that derivatives of 3-(Tetrahydropyran-4-yloxy)benzoic acid have been investigated for their pharmacological potential. For example, the metabolism of a serotonin-4 receptor partial agonist, incorporating a tetrahydropyran moiety, was studied to understand its pharmacokinetic profile and identify active metabolites, highlighting the compound's relevance in drug discovery processes (A. Sawant-Basak et al., 2013).

Natural Product Synthesis

Tetrahydropyrans, core units within numerous biologically active natural products, are synthesized through methods involving C–H bond functionalization, leading to diverse tetrahydropyran structures. This synthesis approach, utilizing oxidative conditions, underscores the importance of tetrahydropyran derivatives like 3-(Tetrahydropyran-4-yloxy)benzoic acid in natural product chemistry and drug design (Lei Liu & P. Floreancig, 2010).

Material Science and Supramolecular Chemistry

In material science, derivatives of 3-(Tetrahydropyran-4-yloxy)benzoic acid contribute to the development of supramolecular architectures with specific properties, such as tubular structures displaying columnar hexagonal mesophases. These findings have implications for the design of advanced materials with potential applications in various fields, including electronics and photonics (V. Percec et al., 1993).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLNTTVWSBYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetrahydropyran-4-yloxy)benzoic acid

Synthesis routes and methods

Procedure details

Prepared from 4-hydroxy-tetrahydropyrane and ethyl 3-hydroxybenzoate. LC-MS (m/z): 245 (M−23 (Na)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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